(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide
Description
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide is a synthetic cinnamamide derivative characterized by:
- Electron-withdrawing groups: A cyano (-CN) substituent at the α-position and a 3,5-dichlorophenylamide moiety.
- Electron-donating groups: A 3,5-dimethoxyphenyl ring conjugated to the enamide backbone.
- Stereochemistry: The E-configuration of the double bond ensures optimal spatial orientation for target interactions.
Molecular Formula: C₁₈H₁₄Cl₂N₂O₃ (molecular weight: 377.23 g/mol) . This compound belongs to the N-arylcinnamamide class, which is widely studied for antimicrobial, antitubercular, and anticancer activities .
Properties
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-24-16-4-11(5-17(9-16)25-2)3-12(10-21)18(23)22-15-7-13(19)6-14(20)8-15/h3-9H,1-2H3,(H,22,23)/b12-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDIAITWIJKAIQ-KGVSQERTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide typically involves the reaction of 3,5-dichloroaniline with 3,5-dimethoxybenzaldehyde in the presence of a base, followed by the addition of a cyano group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine group.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The dichlorophenyl and dimethoxyphenyl groups contribute to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
Structural Insights :
- Trifluoromethyl (-CF₃) derivatives (e.g., compounds in ) exhibit enhanced antibacterial potency due to increased lipophilicity and metabolic stability .
- Dichlorophenyl groups (as in the target compound and ) improve membrane penetration but may elevate cytotoxicity .
Antimicrobial and Antitubercular Activity
Key Findings :
- Trifluoromethyl derivatives (e.g., ) achieve submicromolar MICs against resistant strains like MRSA and Mycobacterium tuberculosis due to strong hydrophobic interactions with bacterial membranes .
- The target compound’s cyano group may enhance binding to bacterial enzymes (e.g., enoyl-ACP reductase) via dipole interactions, but empirical data are lacking .
- 3,5-Dimethoxyphenyl substituents could reduce cytotoxicity compared to dichlorophenyl analogs, as seen in structurally related compounds .
Physicochemical and ADMET Properties
Insights :
Biological Activity
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide, commonly referred to as a cyanoacrylamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Functional Groups : Cyano group (), dichlorophenyl moiety, and dimethoxyphenyl group.
- Molecular Formula : CHClNO
- Molecular Weight : 351.21 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The cyano group is known to interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Antioxidant Properties : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals, reducing oxidative stress.
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its analogs:
Case Studies and Research Findings
- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Efficacy : In vitro assays revealed that this compound showed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined to be within a therapeutically relevant range .
- Anti-inflammatory Effects : Research highlighted its potential in reducing pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), suggesting a role in modulating immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
